molecular formula C24H25NO2S B2940425 (4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(naphthalen-1-yl)methanone CAS No. 1421469-39-7

(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(naphthalen-1-yl)methanone

Cat. No.: B2940425
CAS No.: 1421469-39-7
M. Wt: 391.53
InChI Key: WFBGKUKLFCOIPR-UHFFFAOYSA-N
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Description

The compound (4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(naphthalen-1-yl)methanone features a piperidinyl methanone core substituted with a (4-methoxyphenyl)thio methyl group and a naphthalen-1-yl moiety. Its structure combines a lipophilic naphthalene system, a sulfur-containing thioether linkage, and a methoxy-substituted aromatic ring.

Properties

IUPAC Name

[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO2S/c1-27-20-9-11-21(12-10-20)28-17-18-13-15-25(16-14-18)24(26)23-8-4-6-19-5-2-3-7-22(19)23/h2-12,18H,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBGKUKLFCOIPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidinyl Methanone Cores

(4-Methylphenyl)(4-methylpiperidin-1-yl)methanone
  • Key Differences : Lacks the thioether linkage and naphthalene system.
  • Properties: Exhibits enhanced nonlinear optical (NLO) properties due to electron-donating methyl groups on both the phenyl and piperidine rings .
  • Relevance : Highlights the impact of substituents on electronic properties; methoxy groups in the target compound may similarly influence reactivity and binding interactions.
(3-Hydroxy-4-(phenylthio)phenyl)(4-(3-((4-(trifluoromethyl)pyridin-2-yl)thio)benzyl)piperidin-1-yl)methanone (Compound 24, )
  • Key Differences : Contains a trifluoromethylpyridinyl thio group instead of naphthalene.
  • Properties : Demonstrates higher metabolic stability (retention time = 15.068 min in HPLC) due to the electron-withdrawing CF₃ group .
  • Relevance : Suggests that the target compound’s methoxy group may reduce stability compared to CF₃ but improve solubility.

Naphthalene-Containing Analogues

Trioxifen ()
  • Structure : Dihydronaphthalenyl ketone with a pyrrolidinyl ethoxy group.
  • Activity : Binds estrogen receptors as an antiestrogen .
  • Relevance : The target compound’s naphthalene may confer similar hydrophobic interactions, though its thioether and piperidine groups could alter selectivity.
1-(1-(3-Methoxyphenyl)-4-(naphthalen-1-yloxy)but-2-yn-1-yl)-4-phenylpiperidine ()
  • Synthesis : 44% yield via copper-catalyzed coupling; Rf = 0.69 .
  • Relevance : Indicates challenges in synthesizing naphthalene-containing piperidine derivatives efficiently.

Thioether-Containing Analogues

1-(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone ()
  • Structure: Shares the (4-methoxyphenyl)thio methyl-piperidine motif but replaces naphthalene with thiophen-2-yl ethanone.
  • Properties : Molecular weight = 361.5; Smiles: COc1ccc(SCC2CCN(C(=O)Cc3ccs3)CC2)cc1 .
  • Relevance : Demonstrates modularity in substituent design for tuning bioactivity.
(2-Fluorophenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone ()
  • Structure : Fluorophenyl and furylmethyl thioether groups.
  • Properties : Molecular weight = 333.4 .
  • Relevance : Substitution of naphthalene with smaller heterocycles (furan) may reduce lipophilicity.

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents Molecular Weight Key Properties/Activities Reference
Target Compound Piperidinyl methanone Naphthalen-1-yl, (4-MeOPh)thio methyl 361.5 (est.) High lipophilicity, CNS potential -
(4-Methylphenyl)(4-methylpiperidin-1-yl)methanone Piperidinyl methanone 4-Methylphenyl 245.3 Enhanced NLO properties
Trioxifen Dihydronaphthalenyl ketone 4-(2-Pyrrolidinylethoxy)phenyl 429.5 Estrogen receptor modulation
Compound 24 () Piperidinyl methanone Trifluoromethylpyridinyl thio 581.15 Kinase inhibition, metabolic stability

Research Findings and Implications

  • Thioether vs. Ether Linkages : Thioether-containing compounds (e.g., ) show improved metabolic stability over ethers, suggesting the target compound may resist enzymatic degradation better than oxygen-linked analogs .
  • Substituent Effects : Methoxy groups (electron-donating) may reduce oxidative metabolism compared to CF₃ groups (electron-withdrawing), as seen in .

Q & A

Basic: What synthetic methodologies are recommended for preparing (4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(naphthalen-1-yl)methanone, and how can reaction conditions be optimized?

Methodological Answer:

  • Stepwise Synthesis :
    • Core Piperidine Formation : Start with functionalizing piperidine via nucleophilic substitution. For example, introduce a thioether group using 4-methoxyphenylthiol under basic conditions (e.g., K₂CO₃ in DMF) .
    • Methanone Coupling : Attach the naphthalen-1-yl group via Friedel-Crafts acylation or Pd-catalyzed cross-coupling, depending on the reactivity of intermediates. Evidence from similar methanone syntheses suggests using AlCl₃ as a Lewis catalyst for acylation .
    • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity .
  • Optimization :
    • Temperature Control : Reactions involving thioether bonds (e.g., 4-methoxyphenylthiol) require inert atmospheres (N₂/Ar) and temperatures below 60°C to prevent oxidation .
    • Catalyst Screening : Test alternative catalysts (e.g., FeCl₃ vs. AlCl₃) to improve acylation yields .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm the piperidinyl, thioether, and naphthalenyl moieties. For example, the methoxy group (4-methoxyphenyl) appears as a singlet at ~3.8 ppm in ¹H NMR .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., calculated for C₂₄H₂₃NO₂S: 397.14 g/mol).
  • HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .

Advanced: How does the 4-methoxyphenylthio substituent influence the compound’s electronic and steric properties?

Methodological Answer:

  • Electronic Effects :
    • The methoxy group is electron-donating, enhancing the thioether’s nucleophilicity. This can be quantified via Hammett σ constants (σₚ = -0.27 for OMe), affecting reaction rates in subsequent derivatization .
  • Steric Considerations :
    • The bulky 4-methoxyphenylthio group may hinder access to the piperidine nitrogen, impacting biological activity. Molecular modeling (e.g., DFT calculations) can predict steric clashes .
  • Experimental Validation :
    • Compare reactivity with analogs lacking the methoxy group (e.g., using TLC to monitor reaction progress) .

Advanced: What strategies prevent decomposition of this compound during long-term storage?

Methodological Answer:

  • Storage Conditions :
    • Temperature : Store at -20°C in airtight, amber vials to minimize photodegradation .
    • Humidity Control : Use desiccants (silica gel) to maintain dryness, as moisture can hydrolyze the thioether bond .
  • Stability Monitoring :
    • Perform periodic HPLC analysis (every 3–6 months) to detect degradation products. A >5% impurity threshold warrants repurification .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Purity Verification :
    • Reanalyze compound batches via HPLC and NMR to rule out impurities (e.g., oxidized thioether byproducts) .
  • Assay Conditions :
    • Standardize solvent (e.g., DMSO concentration ≤0.1% to avoid cellular toxicity) and replicate experiments across multiple cell lines .
  • Solubility Testing :
    • Use dynamic light scattering (DLS) to confirm solubility in biological buffers. Poor solubility may lead to false-negative results .

Advanced: What computational approaches predict interactions between this compound and biological targets?

Methodological Answer:

  • Molecular Docking :
    • Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450). The naphthalenyl group may engage in π-π stacking with aromatic residues .
  • QSAR Modeling :
    • Train models using analogs with known activity data. Focus on descriptors like logP (lipophilicity) and polar surface area .
  • Validation :
    • Cross-check predictions with experimental SPR (surface plasmon resonance) binding assays .

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